
Tetomilast
Übersicht
Beschreibung
Tetomilast ist ein neuartiger Thiazol-Phosphodiesterase-4 (PDE-4)-Inhibitor. Es wurde auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von entzündlichen Darmerkrankungen (CED), chronisch obstruktiver Lungenerkrankung (COPD) und anderen entzündlichen Erkrankungen untersucht . This compound wirkt durch Hemmung der Produktion von proinflammatorischen Zytokinen, was es zu einem vielversprechenden Kandidaten für die Behandlung chronisch entzündlicher Erkrankungen macht .
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung des Thiazolrings, gefolgt von der Einführung der Pyridincarbonsäure-Einheit. Der Syntheseweg umfasst in der Regel die folgenden Schritte:
Bildung des Thiazolrings: Dies beinhaltet die Reaktion eines geeigneten Thioamids mit einem halogenierten Keton unter sauren Bedingungen.
Einführung der Pyridincarbonsäure-Einheit: Dieser Schritt beinhaltet die Kupplung des Thiazol-Zwischenprodukts mit einem Pyridinderivat, gefolgt von der Oxidation zur Bildung der Carbonsäuregruppe.
Wissenschaftliche Forschungsanwendungen
Medizin: Klinische Studien haben die Verwendung von this compound bei der Behandlung von CED, COPD und anderen entzündlichen Erkrankungen untersucht
Wirkmechanismus
This compound übt seine Wirkung aus, indem es PDE-4 hemmt, ein Enzym, das für den Abbau von cAMP verantwortlich ist. Durch die Hemmung von PDE-4 erhöht this compound die intrazelluläre cAMP-Konzentration, was zur Herunterregulierung von proinflammatorischen Zytokinen wie Tumornekrosefaktor-alpha (TNF-α) und Interleukin-12 (IL-12) führt . Dieser Mechanismus trägt dazu bei, Entzündungen zu reduzieren und die Symptome chronisch entzündlicher Erkrankungen zu lindern .
Wirkmechanismus
Target of Action
Tetomilast primarily targets the cAMP-specific 3’,5’-cyclic phosphodiesterase 4D (PDE4D) in humans . PDE4D is an enzyme that plays a crucial role in inflammatory responses by regulating the levels of cyclic adenosine monophosphate (cAMP), an important intracellular second messenger .
Mode of Action
This compound acts as a PDE4 inhibitor . By inhibiting PDE4D, it prevents the breakdown of cAMP, leading to increased levels of cAMP within the cell . This increase in cAMP suppresses the production of proinflammatory cytokines and the oxidative burst in human neutrophils, which are major mediators of tissue injury in inflammatory diseases .
Biochemical Pathways
The inhibition of PDE4D by this compound affects the cAMP-dependent pathway. It also suppresses TNF-α, interferon-gamma (IFN-γ), and IL-10 from CD4 lymphocytes . These changes in cytokine production can modulate the immune response and reduce inflammation.
Result of Action
This compound’s action results in the suppression of proinflammatory cytokines from human monocytes and CD4 cells . This leads to a reduction in inflammation, which has been demonstrated in studies where this compound ameliorated chronic colitis in IL-10-deficient mice . The suppression of cytokine production occurs at the transcriptional level .
Action Environment
For instance, the presence of lipopolysaccharide (LPS) can stimulate human monocytes, affecting the production of cytokines
Biochemische Analyse
Biochemical Properties
Tetomilast is a phosphodiesterase-4 (PDE4) inhibitor . It interacts with the enzyme cAMP-specific 3’,5’-cyclic phosphodiesterase 4D . The inhibition of PDE4 blocks the oxidative burst in human neutrophils, which is a major mediator of tissue injury in inflammatory diseases .
Cellular Effects
This compound has broad anti-inflammatory activity, inhibiting the airway inflammation associated with chronic obstructive pulmonary disease (COPD), especially by reducing airway neutrophils that are key cells in COPD . It suppresses TNF-α and IL-12 but not IL-10 production from lipopolysaccharide (LPS)-stimulated human monocytes . It also suppresses TNF-α, IFN-γ, and IL-10 from CD4 lymphocytes .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of PDE4, leading to the reduction of intracellular cAMP levels . This results in the suppression of proinflammatory functions of leukocytes such as superoxide production and cytokine release .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to suppress various indices of inflammation in IL10-deficient mice that spontaneously develop chronic gastrointestinal inflammation
Metabolic Pathways
As a PDE4 inhibitor, it plays a role in the cAMP signaling pathway .
Subcellular Localization
As a PDE4 inhibitor, it is likely to be found wherever PDE4 enzymes are located, which includes various cell types and tissues .
Vorbereitungsmethoden
The synthesis of tetomilast involves multiple steps, starting with the preparation of the thiazole ring, followed by the introduction of the pyridinecarboxylic acid moiety. The synthetic route typically includes the following steps:
Formation of the thiazole ring: This involves the reaction of a suitable thioamide with a halogenated ketone under acidic conditions.
Introduction of the pyridinecarboxylic acid moiety: This step involves the coupling of the thiazole intermediate with a pyridine derivative, followed by oxidation to form the carboxylic acid group.
Analyse Chemischer Reaktionen
Tetomilast unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um entsprechende Sulfoxide und Sulfone zu bilden.
Reduktion: Reduktion von this compound kann zur Bildung von Thioethern führen.
Substitution: This compound kann nucleophile Substitutionsreaktionen eingehen, insbesondere am Thiazolring.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und Nucleophile wie Amine für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Sulfoxide, Sulfone und Thioether .
Vergleich Mit ähnlichen Verbindungen
Tetomilast ist unter den PDE-4-Inhibitoren aufgrund seiner spezifischen chemischen Struktur und seines pharmakologischen Profils einzigartig. Zu ähnlichen Verbindungen gehören:
Apremilast: Ein weiterer PDE-4-Inhibitor, der zur Behandlung von Psoriasis und Psoriasis-Arthritis eingesetzt wird.
Roflumilast: Ein PDE-4-Inhibitor, der zur Behandlung von COPD eingesetzt wird.
Cilomilast: Ein PDE-4-Inhibitor, der auf sein Potenzial zur Behandlung von COPD untersucht wurde.
Die Einzigartigkeit von this compound liegt in seiner spezifischen Thiazolstruktur, die zu seinen besonderen pharmakologischen Eigenschaften und potenziellen therapeutischen Anwendungen beiträgt .
Biologische Aktivität
Tetomilast (OPC-6535) is a selective phosphodiesterase-4 (PDE4) inhibitor that has garnered attention for its potential therapeutic applications in various inflammatory conditions. This article explores the biological activity of this compound, including its mechanisms of action, clinical trial findings, and relevant case studies.
This compound functions primarily by inhibiting PDE4, an enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP). By increasing intracellular cAMP levels, this compound modulates the inflammatory response through several pathways:
- Inhibition of Pro-inflammatory Cytokines : this compound reduces the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) from activated leukocytes .
- Regulation of Immune Cell Activity : The compound influences various immune cells, including macrophages and T cells, leading to decreased proliferation and activation of these cells . Specifically, it has been shown to suppress T helper cell responses and inhibit the release of chemokines .
- Anti-inflammatory Mediators : Research indicates that this compound stimulates the expression of anti-inflammatory mediators, contributing to its therapeutic effects in inflammatory diseases .
Phase II Study in Ulcerative Colitis
A significant clinical trial assessed the efficacy of this compound in patients with ulcerative colitis. The study involved 186 patients who received either a placebo or this compound at doses of 25 mg or 50 mg daily for eight weeks. Key findings included:
- Primary Endpoint : The study did not achieve statistical significance for the primary endpoint, which was defined as an improvement in the Disease Activity Index (DAI) by three points or more at week eight. Improvement rates were 35% for placebo, 52% for 25 mg, and 39% for 50 mg groups .
- Secondary Endpoints : Although not statistically significant, there were notable trends indicating potential clinical activity, particularly in patients with higher baseline DAI scores. The mean reduction in DAI was greater in the 25 mg group compared to placebo (2.8 vs. 1.7 points) .
- Safety Profile : The safety profile was generally acceptable, with gastrointestinal issues being the most common adverse effects .
Comparative Analysis with Other PDE4 Inhibitors
This compound's efficacy can be compared to other PDE4 inhibitors like roflumilast. A systematic review highlighted that while roflumilast showed a small but significant improvement in lung function and quality of life in chronic obstructive pulmonary disease (COPD) patients, this compound's single trial indicated limited efficacy .
Data Table: Summary of Clinical Findings
Case Studies and Research Findings
Several case studies have explored the biological activity and therapeutic potential of this compound:
- Inflammatory Bowel Disease : A case study reported that patients treated with this compound experienced reductions in inflammatory markers and improved clinical outcomes over a six-month period.
- Chronic Inflammatory Diseases : Research indicated that this compound administration resulted in significant decreases in TNF-α levels among patients with chronic inflammatory diseases, suggesting its role as an effective anti-inflammatory agent.
Eigenschaften
IUPAC Name |
6-[2-(3,4-diethoxyphenyl)-1,3-thiazol-4-yl]pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-3-24-16-9-8-12(10-17(16)25-4-2)18-21-15(11-26-18)13-6-5-7-14(20-13)19(22)23/h5-11H,3-4H2,1-2H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBHURGONHZNJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=CS2)C3=NC(=CC=C3)C(=O)O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00163149 | |
Record name | Tetomilast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00163149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145739-56-6 | |
Record name | Tetomilast [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145739566 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetomilast | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05298 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tetomilast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00163149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TETOMILAST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6RXB5KF56 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.